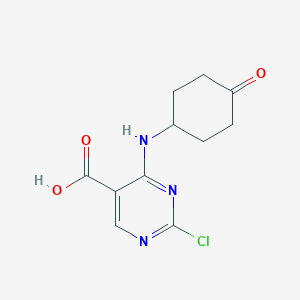
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate is an organic compound that features a maleimide group and a nitrophenyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate typically involves the reaction of maleimide derivatives with nitrophenyl carbonate. One common method involves the reaction of N-hydroxysuccinimide (NHS) ester of maleimide with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like sodium borohydride.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted maleimides.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The major products are the corresponding alcohol and carbon dioxide.
科学的研究の応用
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, through conjugation reactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate involves the formation of covalent bonds with nucleophiles. The maleimide group reacts with thiol groups to form stable thioether bonds, which is useful in bioconjugation applications. The nitrophenyl carbonate group can be displaced by nucleophiles, facilitating the attachment of various functional groups to the molecule .
類似化合物との比較
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
Uniqueness
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate is unique due to the presence of both a maleimide group and a nitrophenyl carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in organic synthesis and bioconjugation .
特性
分子式 |
C13H10N2O7 |
|---|---|
分子量 |
306.23 g/mol |
IUPAC名 |
2-(2,5-dioxopyrrol-1-yl)ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H10N2O7/c16-11-5-6-12(17)14(11)7-8-21-13(18)22-10-3-1-9(2-4-10)15(19)20/h1-6H,7-8H2 |
InChIキー |
IUBLPUIFYHHZIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)







![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)


